Superior Selectivity Index in Oral Cancer vs. Normal Cells
Murrayanine demonstrates a selectivity index (SI) of approximately 6.1 in oral cancer SCC-25 cells compared to normal hTERT-OME oral epithelial cells, calculated from IC50 values of 15 µM (cancer) and 92 µM (normal) [1]. In contrast, the structurally related carbazole koenimbine exhibits an SI of only 1.5 in colon cancer models (HT-29 IC50 = 50 µg/mL; normal IEC-18 IC50 = 75 µg/mL), indicating a narrower therapeutic window [2]. This quantitative difference in cancer-selective cytotoxicity is directly relevant to hit-to-lead prioritization.
| Evidence Dimension | Selectivity Index (Cancer IC50 / Normal IC50) |
|---|---|
| Target Compound Data | IC50 SCC-25: 15 µM; IC50 hTERT-OME: 92 µM |
| Comparator Or Baseline | Koenimbine: IC50 HT-29: 50 µg/mL; IC50 IEC-18: 75 µg/mL |
| Quantified Difference | SI ≈ 6.1 for Murrayanine vs. SI ≈ 1.5 for Koenimbine |
| Conditions | MTT assay; 48h treatment; human oral cancer SCC-25 cells and normal hTERT-OME cells |
Why This Matters
Higher selectivity index indicates reduced potential off-target cytotoxicity, a critical parameter for preclinical candidate selection and procurement of compounds intended for in vivo efficacy studies.
- [1] Zhou H, et al. Murrayanine exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo. J BUON. 2019;24(6):2391-2398. PMID: 31983115. View Source
- [2] Astaneh M, et al. Assessment of anti-cancer effects of koenimbine on colon cancer cells. Hum Antibodies. 2020;28(2):111-118. PMID: 32116245. View Source
